3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Description
Chemical Structure and Properties
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a bicyclic heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted with a cyclopentyl group at the 3-position. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.25 g/mol . The cyclopentyl substituent introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and target-binding interactions. This compound is part of a broader class of imidazo[4,5-b]pyridin-2-one derivatives, which are explored extensively in medicinal chemistry for their kinase inhibitory properties .
Properties
IUPAC Name |
3-cyclopentyl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c15-11-13-9-6-3-7-12-10(9)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMLQHIEDBNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 2-aminopyridine in the presence of a suitable catalyst to form the desired imidazo[4,5-b]pyridin-2-one ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridin-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated derivatives with varying degrees of saturation .
Scientific Research Applications
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues
The imidazo[4,5-b]pyridin-2-one scaffold is versatile, with substitutions at the 3-position modulating biological activity. Below are key analogues and their distinguishing features:
Physicochemical and Pharmacokinetic Properties
| Property | 3-Cyclopentyl Derivative | 3-Piperidinyl Derivative | 3-Methyl Derivative |
|---|---|---|---|
| LogP (Predicted) | ~2.5 | ~1.8 (higher polarity) | ~1.2 |
| Solubility (mg/mL) | 0.1–0.5 (low) | 1–2 (moderate) | 5–10 (high) |
| Metabolic Stability (t₁/₂) | 60–90 min (CYP3A4) | 30–45 min (CYP2D6) | >120 min |
Key Observations :
- The cyclopentyl group increases lipophilicity (higher LogP) but reduces solubility compared to piperidinyl or methyl derivatives.
- Piperidinyl compounds may exhibit faster metabolism due to basic amine groups interacting with CYP450 enzymes .
Crystallographic and Stability Data
- Crystal Structures: Cyclopentyl derivatives form stable monoclinic crystals, while methyl-substituted analogues exhibit lower melting points (~180°C vs. 255°C for halogenated derivatives) .
- Thermal Stability : The cyclopentyl group’s rigidity may contribute to higher thermal stability compared to flexible piperidinyl substituents .
Biological Activity
3-Cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₃N₃O
- Molecular Weight : 203.25 g/mol
- CAS Number : 1397718-39-6
- IUPAC Name : this compound
The compound has been identified as a potential inhibitor of Src family kinases (SFKs), which play crucial roles in cell signaling pathways associated with cancer progression and other diseases. Inhibition of SFKs can lead to reduced cell proliferation and survival in various cancer cell lines, making these compounds attractive candidates for cancer therapy.
In Vitro Studies
Recent studies have demonstrated that derivatives of imidazo[4,5-b]pyridin-2-one exhibit potent inhibitory effects on SFKs. For instance:
- Compound 1s , a derivative closely related to this compound, showed submicromolar inhibition against Src and Fyn kinases and demonstrated significant antiproliferative effects on glioblastoma cell lines (U87, U251, T98G) comparable to established inhibitors like PP2 .
Table 1: Efficacy of this compound Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line Tested | Observed Effect |
|---|---|---|---|---|
| 1s | Src | 0.8 | U87 | Significant inhibition |
| 1s | Fyn | 0.9 | U251 | Significant inhibition |
| 1d | Src | 1.0 | T98G | Moderate inhibition |
Case Studies
- Glioblastoma Multiforme : In a study focused on glioblastoma multiforme (GBM), the imidazo[4,5-b]pyridin-2-one derivatives were tested for their ability to inhibit tumor growth. Compound 1s was shown to significantly reduce cell viability in GBM cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Inflammatory Diseases : Another study explored the potential of these compounds in treating inflammatory conditions by inhibiting IRAK family kinases. The results indicated that these compounds could selectively inhibit IRAK-4 with improved safety profiles compared to traditional therapies .
Pharmacokinetics and ADME Properties
ADME (Absorption, Distribution, Metabolism, Excretion) predictions suggest that derivatives of imidazo[4,5-b]pyridin-2-one exhibit favorable pharmacokinetic properties suitable for central nervous system (CNS) drug development. These properties include good oral bioavailability and metabolic stability, which are critical for therapeutic applications in CNS-related disorders .
Q & A
Q. What synthetic strategies are commonly employed for preparing 3-cyclopentyl-substituted imidazo[4,5-b]pyridin-2-one derivatives?
Q. How are structural and purity characteristics validated for this compound class?
- Methodological Answer : Multinuclear NMR (¹H/¹³C) is critical for confirming regiochemistry and cyclopentyl substitution. For example, the NH proton in 3-phenyl derivatives appears as a singlet at δ 11.41 ppm in DMSO-d₆ . Mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at 212.0835 for C₁₂H₁₀N₃O). Thermal stability is assessed via DSC/TG, with decomposition temperatures exceeding 290°C for nitro derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition potency and selectivity?
- Methodological Answer : SAR-guided optimization involves:
-
Substituent Positioning : Electron-withdrawing groups (e.g., nitro at C5) enhance TGT (tRNA-guanine transglycosylase) inhibition by improving ligand-protein interactions .
-
Hinge Binder Modifications : Replacing pyridine nitrogen with carbon (e.g., benzimidazol-2-one derivatives) retains p38 MAP kinase inhibition while altering metabolic stability .
-
Macrocyclic Linkers : Adjusting linker length and introducing methyl groups improves PKCθ isoform selectivity and in vivo pharmacokinetics (e.g., 12j in Akt inhibitors with 2.25 Å co-crystal resolution) .
- Data Table :
| Target Kinase | Key Modification | IC₅₀ Improvement | Reference |
|---|---|---|---|
| p38 MAP kinase | C5 nitro substitution | 3-fold TNF-α reduction | |
| PKCθ | Macrocyclic linker (C8) | >10x selectivity | |
| Akt1 | Hydrophobic cleft binding | ATP-independent |
Q. What experimental approaches resolve contradictions in substituent effects on biological activity?
- Methodological Answer : Discrepancies in substituent efficacy (e.g., variable cytotoxicity in thiazolo derivatives) are addressed via:
- In Silico Docking : Molecular dynamics simulations identify steric clashes or hydrogen-bonding mismatches (e.g., PKCθ inhibitors with Thr442 interactions) .
- Cellular Pathway Analysis : Flow cytometry and Western blotting differentiate apoptosis vs. necrosis (e.g., 6-phenylazo derivatives induce leukemia-specific cytotoxicity via p70S6 kinase inhibition) .
- Metabolic Stability Assays : Microsomal half-life studies (e.g., CYP450 inhibition profiles) explain discrepancies between in vitro potency and in vivo efficacy .
Q. How are in vivo pharmacokinetic properties tailored through structural modifications?
- Methodological Answer :
- Linker Optimization : Shorter macrocyclic linkers (C6 vs. C8) reduce metabolic oxidation, improving oral bioavailability (e.g., PKCθ inhibitors with 12e: t₁/₂ = 4.2 hr in mice) .
- Hydrophobic Substituents : Cyclopentyl groups enhance blood-brain barrier penetration (e.g., Bruton tyrosine kinase inhibitors like tolebrutinib) .
- Prodrug Strategies : Ethyl ester derivatives (e.g., thiazolo-oxadiazole compounds) improve solubility and tissue distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
